molecular formula C12H15NO6S B2447445 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid CAS No. 301301-44-0

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

Cat. No. B2447445
M. Wt: 301.31
InChI Key: IBEKICGYLZCGQM-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid” is a chemical compound with the CAS Number: 300567-51-5 . Its IUPAC name is [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid . The molecular weight of this compound is 273.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid” is 273.27 . The molecular formula is C10H11NO6S .

Scientific Research Applications

Enantioselective Receptor for Sulfonylamino Acids

A study by Oliva et al. (2004) discusses an enantioselective receptor combining a cis-tetrahydrobenzoxanthene skeleton with a benzoxazole and an amidopyridine for sulfonylamino acids. This receptor can selectively extract sulfonylamino acids from aqueous solutions of their salts, showing potential in chiral recognition applications (Oliva et al., 2004).

Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. Their study found substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).

Structural Characterisation of Metal Complexes

Research by Sousa et al. (2001) involved the structural characterization of metal complexes containing similar compounds. This study suggests the potential of these compounds in forming complex structures with metals, which could be relevant in materials science and catalysis (Sousa et al., 2001).

Antibacterial Agents

A study by Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various bacterial strains, indicating their usefulness in developing new antibacterial agents (Abbasi et al., 2016).

Synthesis of Novel Compounds

Pelliccia et al. (2018) described a method to synthesize 2-iminoisatins through an on-water reaction involving 2-(sulfonylamino)-benzaldehydes. This research highlights innovative synthesis methods for creating new chemical entities with potential applications in various scientific fields (Pelliccia et al., 2018).

Proton Exchange Membrane Applications

Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for use in proton exchange membranes in direct methanol fuel cells. This demonstrates the applicability of similar compounds in energy-related applications, such as fuel cells (Yao et al., 2014).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-2-9(12(14)15)13-20(16,17)8-3-4-10-11(7-8)19-6-5-18-10/h3-4,7,9,13H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKICGYLZCGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

Citations

For This Compound
1
Citations
A Haredi Abdelmonsef, R Dulapalli… - … chemistry & high …, 2016 - ingentaconnect.com
Background: The Rab family proteins are involved in membrane trafficking, cell growth and differentiation. Rab38 is implicated in the biogenesis of melanosomes that help in the …
Number of citations: 28 www.ingentaconnect.com

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